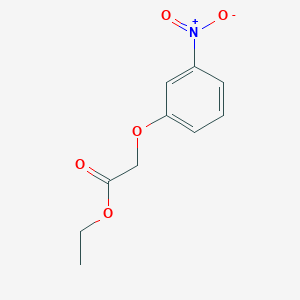
N-(2-Oxoethyl)acetamide
描述
N-(2-Oxoethyl)acetamide: is an organic compound with the molecular formula C4H7NO2. It is a secondary amide with an aldehyde functional group, making it a versatile intermediate in organic synthesis. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and material science.
准备方法
Synthetic Routes and Reaction Conditions:
Amidation Reaction: One common method for synthesizing N-(2-Oxoethyl)acetamide involves the reaction of acetamide with glyoxal under acidic conditions. The reaction typically proceeds at room temperature, yielding this compound as the primary product.
Reductive Amination: Another approach involves the reductive amination of acetamidoacetaldehyde with ammonia or primary amines in the presence of a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize yield and purity. The process involves the controlled addition of reactants and catalysts, followed by purification steps such as distillation or crystallization to isolate the desired product.
化学反应分析
Types of Reactions:
Oxidation: N-(2-Oxoethyl)acetamide can undergo oxidation reactions to form corresponding carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to primary amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by various nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Ammonia or primary amines in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Acetic acid derivatives.
Reduction: Ethylamine derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
科学研究应用
Chemistry: N-(2-Oxoethyl)acetamide is used as an intermediate in the synthesis of heterocyclic compounds, which are important in medicinal chemistry for developing new drugs.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions involving amides and aldehydes. It serves as a model substrate for investigating the mechanisms of these enzymes.
Medicine: this compound derivatives have shown potential as therapeutic agents in the treatment of various diseases, including cancer and bacterial infections. Their ability to interact with biological targets makes them valuable in drug discovery.
Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its reactivity with other chemicals allows for the creation of materials with specific properties, such as increased durability or flexibility.
作用机制
The mechanism of action of N-(2-Oxoethyl)acetamide involves its interaction with nucleophiles and electrophiles. The aldehyde group is highly reactive, allowing it to form covalent bonds with various biological molecules. This reactivity is exploited in drug design to create compounds that can inhibit or activate specific enzymes or receptors.
Molecular Targets and Pathways:
Enzymes: this compound can inhibit enzymes involved in metabolic pathways by forming stable adducts with their active sites.
Receptors: The compound can also interact with cell surface receptors, modulating signal transduction pathways and affecting cellular responses.
相似化合物的比较
N-(2-Oxoethyl)formamide: Similar structure but with a formyl group instead of an acetyl group.
N-(2-Oxoethyl)propionamide: Similar structure but with a propionyl group instead of an acetyl group.
N-(2-Oxoethyl)butyramide: Similar structure but with a butyryl group instead of an acetyl group.
Uniqueness: N-(2-Oxoethyl)acetamide is unique due to its balance of reactivity and stability. The acetyl group provides a moderate level of reactivity, making it suitable for a wide range of chemical reactions without being overly reactive. This makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific and industrial applications.
属性
IUPAC Name |
N-(2-oxoethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2/c1-4(7)5-2-3-6/h3H,2H2,1H3,(H,5,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCRRYOSHXIMXSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90337019 | |
| Record name | N-(2-Oxoethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90337019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64790-08-5 | |
| Record name | N-(2-Oxoethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90337019 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-[4-(4-Chlorobutanoyl)phenyl]acetamide](/img/structure/B3060612.png)
![6-methyl-4H-furo[3,2-c]pyran-4-one](/img/structure/B3060614.png)
![methyl 2-[(3R)-4-(4-chlorobenzyl)-7-fluoro-5-(methylsulfonyl)-1,2,3,4-tetrahydrocyclopenta[b]indol-3-yl]acetate](/img/structure/B3060615.png)
![L-Cysteine, S-[(benzoylamino)methyl]-](/img/structure/B3060617.png)

![Methyl 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylate](/img/structure/B3060619.png)




